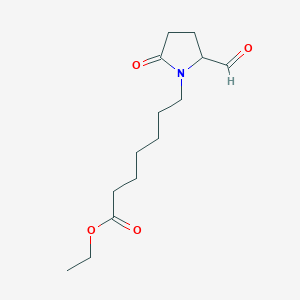
Ethyl 7-(2-formyl-5-oxopyrrolidin-1-YL)heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is a chemical compound characterized by the presence of a pyrrolidine ring, a formyl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate typically involves the formation of the pyrrolidine ring followed by the introduction of the formyl and ester groups. One common method involves the reaction of heptanoic acid with ethyl alcohol in the presence of a catalyst to form ethyl heptanoate. This intermediate can then undergo further reactions to introduce the pyrrolidine ring and formyl group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions followed by specific functional group modifications. The use of biocatalysts, such as specific bacterial strains, can also be employed to achieve high enantioselectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
- Oxidation of the formyl group yields carboxylic acids.
- Reduction of the formyl group yields alcohols.
- Substitution reactions can yield various esters or amides depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes, potentially inhibiting or modifying their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-(2-oxopyrrolidin-1-yl)acetate
- Ethyl 2-(2-oxopyrrolidin-1-yl)butyrate
- Ethyl 2-(2-oxopyrrolidin-1-yl)propanoate
Comparison: Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is unique due to the presence of a longer heptanoate chain and a formyl group, which can significantly influence its reactivity and biological activity compared to shorter-chain analogs. The longer chain can affect the compound’s solubility and interaction with biological membranes, potentially enhancing its efficacy in certain applications .
Eigenschaften
CAS-Nummer |
61502-87-2 |
|---|---|
Molekularformel |
C14H23NO4 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate |
InChI |
InChI=1S/C14H23NO4/c1-2-19-14(18)7-5-3-4-6-10-15-12(11-16)8-9-13(15)17/h11-12H,2-10H2,1H3 |
InChI-Schlüssel |
VFURZFXINHLLBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCN1C(CCC1=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
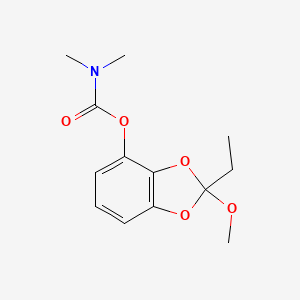
![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)


![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
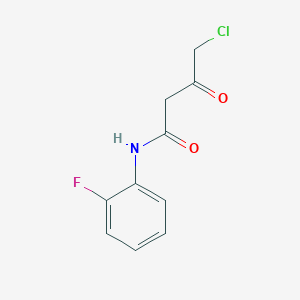
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
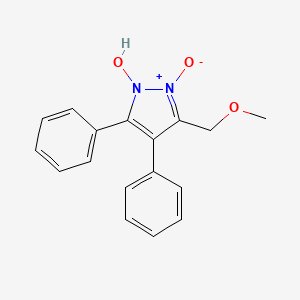

![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
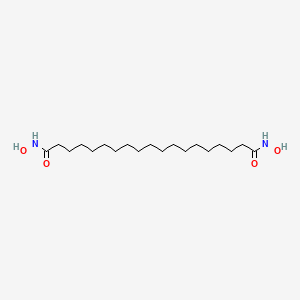
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
